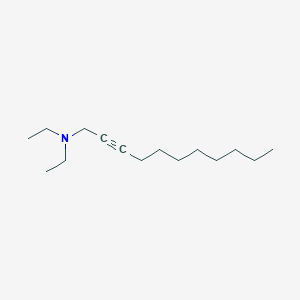

n,n-Diethyl-n-(2-undecynyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H29N |

|---|---|

Molecular Weight |

223.4 g/mol |

IUPAC Name |

N,N-diethylundec-2-yn-1-amine |

InChI |

InChI=1S/C15H29N/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h4-12,15H2,1-3H3 |

InChI Key |

RCTYFTKPFOTKDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CCN(CC)CC |

Synonyms |

N,N-diethyl-N-(2-undecynyl)amine NDUA compound |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Advancements for N,n Diethyl N 2 Undecynyl Amine

Alkylation Approaches to Tertiary Amines with Terminal Alkyne Moieties

The introduction of the undecynyl group to a diethylamine (B46881) scaffold is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation or reductive amination pathways.

Direct N-Alkylation Strategies for Undecynylamines

Direct N-alkylation is a fundamental and straightforward method for the formation of tertiary amines. researchgate.netumich.edu This approach involves the reaction of a secondary amine, in this case, diethylamine, with an alkyl halide. For the synthesis of N,N-diethyl-N-(2-undecynyl)amine, this would involve an undecynyl halide, such as 1-halo-2-undecyne. The reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile. wikipedia.org

A significant challenge in the N-alkylation of amines is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, the synthesis of tertiary amines from secondary amines is generally less prone to this issue compared to the alkylation of primary amines. masterorganicchemistry.com To mitigate side reactions and improve yields, the reaction is often carried out in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), in a suitable solvent like acetonitrile (B52724). researchgate.netumich.edu The base neutralizes the hydrogen halide formed during the reaction without competing with the secondary amine as a nucleophile. The use of aqueous media with sodium bicarbonate as the base has also been reported for N-alkylation reactions. researchgate.net

Table 1: Key Parameters in Direct N-Alkylation of Diethylamine

| Parameter | Description | Relevance to Synthesis |

| Alkylating Agent | An undecynyl halide (e.g., 1-bromo-2-undecyne (B12003854) or 1-chloro-2-undecyne). | Provides the undecynyl moiety for attachment to the nitrogen atom. |

| Base | A non-nucleophilic base like Hünig's base or an inorganic base like sodium bicarbonate. researchgate.netresearchgate.net | Neutralizes the acid byproduct, preventing the formation of amine salts and promoting the forward reaction. |

| Solvent | Aprotic polar solvents such as acetonitrile are commonly used. researchgate.net | Solubilizes the reactants and facilitates the nucleophilic substitution reaction. |

| Temperature | Reaction conditions can range from room temperature to elevated temperatures. | Influences the reaction rate and selectivity. |

This table is generated based on general principles of N-alkylation and may not represent specific optimized conditions for this compound.

Reductive Amination Pathways Utilizing Alkynyl Precursors

Reductive amination offers an alternative and highly versatile route to tertiary amines. jocpr.com This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. jocpr.com For the synthesis of this compound, this would entail the reaction of 2-undecynal with diethylamine, followed by reduction.

A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. lookchem.comorganic-chemistry.org The choice of reducing agent and catalyst system is crucial for achieving high selectivity and yield. jocpr.comresearchgate.net For instance, rhodium-catalyzed reductive amination has been shown to be effective for the synthesis of tertiary amines. researchgate.net The use of borohydride exchange resin (BER) has also been reported as an efficient method for the reductive amination of aldehydes and ketones with dimethylamine, suggesting its potential applicability to diethylamine as well. koreascience.kr

Table 2: Components of Reductive Amination for this compound Synthesis

| Component | Example | Role in the Reaction |

| Carbonyl Compound | 2-Undecynal | Provides the undecynyl backbone and reacts with the amine. |

| Amine | Diethylamine | The nitrogen source that forms the tertiary amine. |

| Reducing Agent | Sodium borohydride, Catalytic Hydrogenation (H2/catalyst) lookchem.comresearchgate.net | Reduces the iminium ion intermediate to the final amine product. |

| Catalyst (for hydrogenation) | Rhodium, Palladium, or Nickel complexes jocpr.comresearchgate.net | Facilitates the reduction of the iminium ion with molecular hydrogen. |

This table outlines the general components for a reductive amination approach. Specific conditions would require experimental optimization.

Stereoselective and Regioselective Synthesis of the Alkyne Chain

The precise construction of the 2-undecynyl moiety is paramount for the successful synthesis of the target compound. This often involves strategic carbon-carbon bond-forming reactions.

Development of Alkyne Coupling Reactions (e.g., Sonogashira-type, Cadiot-Chodkiewicz)

The Sonogashira and Cadiot-Chodkiewicz couplings are powerful tools for the formation of carbon-carbon bonds involving alkynes.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgyoutube.comorganic-chemistry.org While typically used for creating arylalkynes or enynes, the principles can be adapted. For instance, a precursor to the undecynyl chain could be synthesized via a Sonogashira reaction. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orglibretexts.org

The Cadiot-Chodkiewicz coupling provides a direct route to unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. wikipedia.orgalfa-chemistry.comrsc.orgorganic-chemistry.orgrsc.org This reaction is highly selective, yielding a single cross-coupled product. wikipedia.org The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination. wikipedia.org

Methodologies for Stereocontrolled Carbon-Carbon Bond Formation

While the 2-undecynyl group in the target compound does not possess a stereocenter directly on the alkyne, the synthesis of precursors or related molecules may require stereocontrolled C-C bond formation. For example, if chiral centers were present elsewhere in the molecule, their stereochemical integrity would need to be maintained throughout the synthetic sequence. General methodologies for stereocontrolled synthesis, such as asymmetric catalysis or the use of chiral auxiliaries, are standard practice in modern organic synthesis to achieve high levels of stereoselectivity.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of any synthetic procedure to maximize the yield of the desired product while minimizing the formation of byproducts. For the synthesis of this compound, several factors can be fine-tuned.

In N-alkylation reactions , the choice of solvent, base, temperature, and the nature of the leaving group on the undecynyl electrophile can significantly impact the reaction's efficiency. For instance, the use of Hünig's base in acetonitrile at room temperature has been shown to be effective in preventing the formation of quaternary ammonium salts. researchgate.net

In reductive amination , the catalyst system plays a pivotal role. The selection of the metal catalyst (e.g., Rh, Pd, Ni) and the corresponding ligands can influence both the rate and selectivity of the reduction step. jocpr.comresearchgate.net The reaction pH, temperature, and hydrogen pressure (in the case of catalytic hydrogenation) are also key parameters to be optimized. researchgate.net Bayesian optimization has emerged as a powerful tool to explore a wide chemical space and identify optimal reaction conditions for selectivity and conversion. nih.gov

For coupling reactions , the choice of catalyst, co-catalyst, base, and solvent is crucial. In Sonogashira couplings, the development of copper-free systems and the use of highly active palladium catalysts have expanded the reaction's scope and applicability. organic-chemistry.org Similarly, in Cadiot-Chodkiewicz couplings, the use of co-solvents can enhance the solubility of the reactants and improve reaction efficiency. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The pursuit of greener synthetic pathways for this compound is centered on several core principles of green chemistry, including atom economy, the use of catalysis, the selection of safer solvents, and energy efficiency.

A cornerstone of green chemistry is the principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. nih.govjocpr.comwordpress.com Traditional methods for synthesizing propargylamines might involve multi-step sequences that generate significant waste. In contrast, modern synthetic approaches aim for addition reactions, which are inherently 100% atom-economical. jocpr.com For the synthesis of this compound, a potential atom-economical approach would be the direct coupling of diethylamine, formaldehyde, and 1-decyne (B165119) in a three-component reaction, often referred to as an A3 coupling (alkyne-aldehyde-amine). This method, if catalyzed efficiently, would see all the atoms of the reactants incorporated into the desired product.

The use of catalysis is another pivotal green chemistry principle that offers substantial benefits over stoichiometric reactions. Catalytic processes reduce the amount of waste generated by enabling reactions to proceed with high selectivity and under milder conditions. mdpi.com For the synthesis of this compound, various catalytic systems can be envisioned. For instance, the use of transition metal catalysts, such as those based on copper, gold, or iridium, has been shown to be effective in promoting A3 coupling reactions. researchgate.net Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, enhances the sustainability of the process. semanticscholar.org

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids like CO2, or even solvent-free reaction conditions. nih.govorganic-chemistry.org The synthesis of amines in aqueous media has been demonstrated to be a viable and environmentally friendly approach. researchgate.net Microwave-assisted solvent-free synthesis is another innovative technique that can significantly reduce reaction times and energy consumption while eliminating the need for a solvent altogether. organic-chemistry.org

Energy efficiency is also a key consideration. Designing synthetic routes that can be conducted at ambient temperature and pressure significantly reduces the energy demands of a process. ijiras.com Microwave irradiation, for example, can provide rapid and efficient heating, often leading to shorter reaction times and lower energy consumption compared to conventional heating methods. organic-chemistry.org

To illustrate the potential benefits of applying green chemistry principles to the synthesis of this compound, a comparative analysis of a hypothetical traditional route versus a greener alternative is presented below.

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Traditional Approach (Hypothetical) | Greener Approach (Hypothetical) |

|---|---|---|

| Reaction Type | Multi-step synthesis involving protection/deprotection and stoichiometric reagents | One-pot, three-component A3 coupling reaction |

| Atom Economy | Lower, due to the formation of by-products in each step | High (potentially approaching 100%) |

| Catalyst | May use stoichiometric amounts of strong bases or other reagents | Catalytic amounts of a transition metal (e.g., Cu, Au, Ir) or a heterogeneous catalyst |

| Solvent | Volatile organic solvents (e.g., toluene, THF) | Water, or solvent-free conditions (microwave-assisted) |

| Energy Input | Potentially requires heating over extended periods | Milder reaction conditions, potentially at room temperature or with efficient microwave heating |

| Waste Generation | Higher, due to by-products and solvent waste | Lower, due to high atom economy and potential for catalyst and solvent recycling |

By embracing these green chemistry principles, the synthesis of this compound can be transformed from a resource-intensive process to a more sustainable and efficient one. The continued development of innovative catalytic systems and the exploration of unconventional reaction media will be instrumental in realizing the full potential of green chemistry in the production of this and other valuable chemical compounds.

Mechanistic Investigations into the Chemical Reactivity of N,n Diethyl N 2 Undecynyl Amine

Electrophilic and Nucleophilic Characteristics of the Tertiary Amine Nitrogen

The nitrogen atom in N,N-Diethyl-N-(2-undecynyl)amine possesses a lone pair of electrons, which confers both nucleophilic and basic properties. The electronic environment of the nitrogen is influenced by the two ethyl groups and the undecynyl chain.

The basicity of the tertiary amine is a fundamental property that would be quantified by its pKa value. The pKa of a conjugate acid of a typical acyclic tertiary amine is around 10-11. The electron-withdrawing character of the distant alkyne group is expected to have a negligible effect on the nitrogen's basicity.

Table 1: Predicted Acid-Base Properties of this compound

| Property | Predicted Value |

| pKa of Conjugate Acid | ~10.5 |

| Basicity | Moderately Basic |

Note: These are estimated values based on analogous structures.

The nucleophilic nitrogen can readily undergo quaternization reactions with various electrophiles, such as alkyl halides. The rate of this SN2 reaction would be influenced by the nature of the electrophile and the solvent.

Table 2: Hypothetical Kinetic Data for the Quaternization of this compound with Methyl Iodide

| Solvent | Rate Constant (k) at 25°C (M-1s-1) |

| Acetonitrile (B52724) | (Hypothetical Value) |

| Dimethylformamide | (Hypothetical Value) |

| Dichloromethane | (Hypothetical Value) |

Note: The data in this table is illustrative and not based on experimental results.

Transformations and Reaction Pathways Involving the Terminal Alkyne Functionality

The carbon-carbon triple bond of the undecynyl group is a site of high electron density, making it susceptible to a variety of addition and transformation reactions.

In the presence of a strong acid and a mercury catalyst, the alkyne could undergo hydration to yield a ketone. The regioselectivity of this reaction would likely favor the formation of the 2-undecanone (B123061) derivative due to Markovnikov's rule. Intramolecular hydroamination, potentially catalyzed by a transition metal, could also be envisioned, leading to the formation of a cyclic enamine.

The alkyne functionality is a prime candidate for cycloaddition reactions. A notable example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would allow for the efficient coupling of this compound with an azide-containing molecule to form a stable triazole ring.

The undecynyl group can be readily transformed using various metal catalysts. Catalytic hydrogenation over palladium on carbon (Pd/C) would reduce the alkyne to an alkane. Using a poisoned catalyst, such as Lindlar's catalyst, would allow for the stereoselective synthesis of the corresponding (Z)-alkene. Alkyne metathesis, catalyzed by specific transition metal complexes, could also be employed to generate new C-C bonds.

Table 3: Potential Metal-Catalyzed Transformations

| Reaction | Catalyst | Product |

| Hydrogenation | Pd/C, H2 | N,N-Diethylundecylamine |

| Partial Hydrogenation | Lindlar's Catalyst, H2 | (Z)-N,N-Diethyl-2-undecenylamine |

| Azide-Alkyne Cycloaddition | Cu(I) catalyst, R-N3 | 1,4-disubstituted 1,2,3-triazole |

Intramolecular Cyclization Reactions and Their Mechanistic Elucidation

Intramolecular cyclization reactions represent a powerful tool in organic synthesis for the construction of cyclic molecules. For a molecule like this compound, several hypothetical intramolecular cyclization pathways could be envisioned, potentially leading to the formation of various heterocyclic structures. These transformations would likely be initiated by the activation of the alkyne moiety, followed by the nucleophilic attack of the tethered diethylamino group.

However, a thorough search of scientific databases yields no specific studies detailing the intramolecular cyclization of this compound. Research on analogous ynamines suggests that such cyclizations can be promoted by various catalysts, including transition metals or Brønsted/Lewis acids. The reaction mechanism would likely involve the formation of a cyclic intermediate, the stability and subsequent reactivity of which would dictate the final product.

Without experimental data, any proposed mechanistic elucidation for the intramolecular cyclization of this compound would be purely speculative. Key factors that would need to be investigated to understand such a reaction include:

Catalyst System: The choice of catalyst would be crucial in activating the alkyne and facilitating the cyclization.

Reaction Conditions: Temperature, solvent, and the presence of additives would significantly impact the reaction rate and product distribution.

Ring Size: The regioselectivity of the cyclization would determine the size of the resulting heterocyclic ring.

Table 1: Hypothetical Intramolecular Cyclization Products of this compound

| Product Structure | Ring Size | Potential Catalyst |

| 5-membered ring | 5 | Transition Metal (e.g., Gold, Palladium) |

| 6-membered ring | 6 | Strong Acid |

This table is illustrative and based on general principles of ynamine reactivity, not on experimental results for this compound.

Exploration of Chemo-, Regio-, and Stereoselectivity in Complex Chemical Transformations

The selectivity of a chemical reaction—chemo-, regio-, and stereoselectivity—is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecules. The presence of both a nucleophilic amine and a reactive alkyne in this compound suggests that controlling the selectivity of its reactions would be a key challenge and an area ripe for investigation.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, reactions could potentially occur at the nitrogen atom (e.g., quaternization) or the carbon-carbon triple bond (e.g., addition reactions). Achieving high chemoselectivity would require careful selection of reagents and reaction conditions.

Regioselectivity concerns the preferential formation of one constitutional isomer over another. For example, in an addition reaction to the alkyne, the incoming groups could add in two different orientations, leading to two different regioisomers. The electronic bias introduced by the diethylamino group would be expected to exert a strong directing effect.

Stereoselectivity involves the preferential formation of one stereoisomer over another. If a reaction creates a new stereocenter, it could lead to a mixture of enantiomers or diastereomers. The development of stereoselective transformations of this compound would be highly valuable.

Currently, there are no published research findings that provide data on the chemo-, regio-, and stereoselectivity of reactions involving this compound. To establish this, a systematic study would be required, involving a variety of reaction types and analytical techniques to identify and quantify the different products formed.

Table 2: Potential Areas for Selectivity Studies on this compound

| Type of Selectivity | Potential Reaction | Factors to Investigate |

| Chemoselectivity | Reaction with electrophiles | Nature of the electrophile, solvent polarity |

| Regioselectivity | Hydrohalogenation of the alkyne | Halogen acid used, presence of radical initiators |

| Stereoselectivity | Asymmetric hydrogenation | Chiral catalyst, hydrogen pressure, temperature |

This table outlines potential research directions and does not represent existing data.

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Diethyl N 2 Undecynyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For n,n-Diethyl-n-(2-undecynyl)amine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential for a complete assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Multi-dimensional NMR techniques are instrumental in mapping the connectivity and spatial relationships between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons that are separated by two or three bonds (²JHH and ³JHH). For this compound, key COSY correlations would be expected between the protons of the ethyl groups (methyl to methylene) and along the undecynyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity across quaternary carbons and heteroatoms. For instance, correlations between the protons of the ethyl groups and the carbons of the undecynyl chain would definitively establish the N-alkynyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of their bonding connectivity. This would be particularly useful for determining the preferred conformation of the molecule, for example, the spatial arrangement of the diethylamino group relative to the undecynyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and would need to be confirmed by experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N-CH₂-CH₃ | ~2.5 (q) | ~45 | to N-CH₂-CH₃ and C2 of undecynyl |

| N-CH₂-CH₃ | ~1.0 (t) | ~12 | to N-CH₂-CH₃ |

| N-CH₂ (propargylic) | ~3.2 (s) | ~40 | to C2 and C3 of undecynyl |

| C≡C-CH₂ | - | ~80 | - |

| C≡C-CH₂ | - | ~75 | - |

| ... (CH₂)n | ~1.2-1.4 (m) | ~22-32 | - |

| -CH₃ (terminal) | ~0.9 (t) | ~14 | - |

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The diethylamino group in this compound can undergo conformational changes, including rotation around the C-N bonds. Dynamic NMR studies, involving the acquisition of spectra at different temperatures, could provide insights into the energy barriers associated with these processes. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the non-equivalent ethyl protons, which would coalesce into a single set of signals at higher temperatures.

Solid-State NMR for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could offer valuable information. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material, revealing details about the molecular packing, polymorphism, and any intermolecular interactions present in the crystal lattice.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy is a rapid and non-destructive method for identifying functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. The most prominent would be the C≡C stretching vibration of the internal alkyne, which typically appears in the region of 2100-2260 cm⁻¹. However, for a symmetrically substituted internal alkyne, this peak might be weak or absent in the IR spectrum due to a small change in the dipole moment during the vibration. Other expected bands include C-H stretching vibrations from the alkyl chains (around 2850-2960 cm⁻¹) and C-N stretching vibrations (around 1000-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR. The C≡C stretching vibration of the internal alkyne, which may be weak in the FTIR spectrum, is expected to give a strong signal in the Raman spectrum. This makes Raman an excellent tool for confirming the presence of the alkyne functionality.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These are estimated values and would need to be confirmed by experimental data.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (sp³) Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| C≡C Stretch | 2100-2260 (weak to medium) | 2100-2260 (strong) |

| C-N Stretch | 1000-1250 (medium) | 1000-1250 (weak) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry is indispensable for determining the elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns.

Precise Molecular Weight Determination: HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous determination of the molecular formula (C₁₅H₂₉N).

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), this compound would be expected to undergo characteristic fragmentation. A prominent fragmentation pathway for tertiary amines is the α-cleavage, which involves the loss of an alkyl radical to form a resonance-stabilized iminium ion. For this molecule, cleavage of an ethyl group would be a likely fragmentation pathway. Fragmentation of the undecynyl chain would also be expected. Analyzing these fragmentation patterns helps to piece together the molecular structure. A study on the fragmentation of diethylaniline derivatives has shown complex fragmentation mechanisms involving the ethyl substituents. scialert.net

Gas-Phase Microwave Spectroscopy for Precise Rotational Constants and Conformational Analysis

Gas-phase microwave spectroscopy is a powerful technique for obtaining highly precise information about the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure. chemicalbook.com This technique requires the sample to be in the gas phase and to possess a permanent dipole moment, both of which are true for this compound.

By analyzing the rotational spectrum, it would be possible to determine the precise bond lengths and angles of the molecule in its ground state. Furthermore, if multiple conformers of the molecule exist and are populated in the gas phase, it may be possible to identify and characterize the structure of each conformer individually. Studies on similar molecules like diethyl amine have successfully used this technique to determine rotational constants and barriers to internal rotation. chemicalbook.com

X-ray Diffraction Studies of Crystalline this compound or its Derivatives

To date, a comprehensive search of crystallographic databases and the scientific literature has not revealed any published single-crystal X-ray diffraction studies for the specific compound this compound. The successful growth of a single crystal of sufficient quality is a prerequisite for such analysis, and it is possible that the physicochemical properties of this amine, such as its liquid state at room temperature or potential difficulties in crystallization, have thus far precluded this detailed structural elucidation.

In the absence of direct crystallographic data for this compound, an examination of the crystal structures of related N,N-diethyl-substituted organic molecules can provide valuable insights into the potential solid-state packing and intermolecular interactions that might be anticipated. The study of these derivatives highlights common structural motifs and the influence of the diethylamino group on crystal packing.

For illustrative purposes, the crystallographic data for two complex amine derivatives containing the N,N-diethyl moiety are presented below. These examples, N,N-diethyl-N'-[(quinolin-2-yl)methylidene]benzene-1,4-diamine and 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine, showcase the detailed structural information that can be obtained from X-ray diffraction analysis.

In the case of N,N-diethyl-N'-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, the molecule adopts a non-planar conformation. researchgate.net The crystal structure is stabilized by C-H···π interactions, which link the molecules into chains. researchgate.net Similarly, the crystal structure of 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine is stabilized by weak intermolecular C-H···π interactions. researchgate.net The fluorene (B118485) unit in this compound is nearly planar. researchgate.net

The key crystallographic parameters for these representative compounds are summarized in the following table:

| Parameter | N,N-diethyl-N'-[(quinolin-2-yl)methylidene]benzene-1,4-diamine researchgate.net | 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine researchgate.net |

| Chemical Formula | C₂₀H₂₁N₃ | C₃₁H₂₇N |

| Formula Weight | 303.40 | 413.54 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 20.354(5) | 12.7365(7) |

| b (Å) | 7.534(5) | 10.5803(9) |

| c (Å) | 21.801(5) | 18.6662(11) |

| α (˚) | 90 | 90 |

| β (˚) | 90 | 106.531(3) |

| γ (˚) | 90 | 90 |

| Volume (ų) | 3343(2) | 2411.4(3) |

| Z | 8 | 4 |

| Temperature (K) | 100 | 296 |

| Radiation type | Mo Kα | Mo Kα |

| λ (Å) | 0.71073 | 0.71073 |

Should single crystals of this compound be successfully grown and analyzed in the future, the resulting data would provide definitive information on its molecular geometry, conformational preferences, and the nature of its intermolecular interactions in the solid state. Such a study would be invaluable for a complete understanding of its chemical and physical properties.

Role of N,n Diethyl N 2 Undecynyl Amine in Advanced Organic Synthetic Applications

As a Key Building Block for the Construction of Complex Nitrogen-Containing Heterocyclic Systems

N,N-Diethyl-N-(2-undecynyl)amine, a molecule possessing both a tertiary amine and an internal alkyne, represents a versatile scaffold for the synthesis of diverse nitrogen-containing heterocyclic systems. While direct literature examples detailing the use of this specific compound are not abundant, its structural motifs suggest its utility in a variety of powerful cyclization strategies. The presence of the electron-rich alkyne and the nucleophilic/basic nitrogen atom allows for its participation in numerous transformations that form the backbone of modern heterocyclic chemistry.

Ynamines, which feature a nitrogen atom directly attached to an acetylenic carbon, are known to be highly reactive and useful in constructing heterocycles. clockss.org Although this compound is not a classical ynamine, the propargylic amine functionality enables a range of related transformations. For instance, it can be envisioned as a substrate in cascade reactions. nih.gov A general strategy involves the initial coupling of the alkyne, followed by an intramolecular cyclization involving the amine functionality. nih.gov Such sequences provide efficient routes to substituted pyrroles and other five-membered heterocycles. nih.gov

Furthermore, the alkyne moiety can readily participate in cycloaddition reactions, a cornerstone of heterocyclic synthesis. While the internal nature of the alkyne in this compound might influence its reactivity compared to terminal alkynes, it can still engage in [3+2] and other cycloaddition reactions with suitable partners to form five-membered rings. nih.gov For example, reaction with azides in a Huisgen-type cycloaddition would lead to the formation of triazoles. Additionally, formal [4+2] cycloadditions of related α,β-unsaturated imine derivatives have been shown to produce six-membered aza-heterocycles. researchgate.net The development of intramolecular variants of these reactions, where the reacting partner is tethered to the undecynyl chain, could provide access to complex, fused heterocyclic systems.

Transition-metal catalysis offers another broad avenue for the cyclization of aminoalkynes. Palladium- and copper-catalyzed processes are particularly prevalent in the synthesis of nitrogen heterocycles from substrates containing both amine and alkyne functionalities. nih.govmdpi.com These reactions often proceed through intermediates that facilitate intramolecular nucleophilic attack of the nitrogen onto the activated alkyne, leading to a variety of ring sizes and substitution patterns. For example, sequential hydroamination reactions of 1,3-enynes with amines have been developed, highlighting the potential for controlled C-N bond formation. nih.gov

Potential Cyclization Reactions of this compound

| Reaction Type | Potential Heterocyclic Product | Reagents/Catalysts |

|---|---|---|

| Intramolecular Amination | Pyrrolidines, Piperidines | Acid or Metal Catalyst |

| [3+2] Cycloaddition | Triazoles | Organic Azides (Cu(I) or Ru(II) catalyst) |

| Cascade Reaction | Substituted Pyrroles | Palladium or other transition metals |

Utilization in the Synthesis of Functional Materials, including Polymers, Dendrimers, and Supramolecular Assemblies

The unique combination of a tertiary amine and a reactive alkyne group makes this compound an attractive building block for the synthesis of advanced functional materials. The alkyne functionality, in particular, serves as a versatile handle for polymerization and the construction of complex macromolecular architectures.

Polymers: The alkyne group can participate in various polymerization reactions. For instance, alkyne-containing monomers can be polymerized through metathesis reactions or by using specific transition metal catalysts to create polymers with conjugated backbones, which often exhibit interesting electronic and optical properties. While specific polymerization studies of this compound are not detailed in the literature, related N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized and utilized in the formation of molecularly imprinted polymers. researchgate.net The presence of the diethylamino group in the side chain of a polymer derived from this compound could impart specific properties such as pH-responsiveness or the ability to coordinate with metal ions.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their synthesis often relies on iterative reaction sequences starting from a central core. nih.govresearchgate.net The alkyne group of this compound is an ideal functional group for the convergent synthesis of dendrimers. In this approach, dendritic wedges ("dendrons") are first synthesized and then attached to a multifunctional core in the final step. researchgate.netmdpi.com The alkyne can readily undergo "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the dendron to a core molecule bearing multiple azide (B81097) groups. The tertiary amine functionality within the dendrimer structure could influence its properties, such as solubility and its ability to encapsulate guest molecules. mdpi.comutexas.edu

Supramolecular Assemblies: Supramolecular chemistry involves the study of non-covalent interactions to form large, well-ordered structures. researchgate.net The nitrogen atom in this compound can act as a hydrogen bond acceptor, while the alkyne can participate in π-stacking interactions. These non-covalent forces can be exploited to direct the self-assembly of the molecule into more complex architectures. For example, coordination to metal ions can lead to the formation of metallogels or other ordered supramolecular structures. researchgate.net The long undecynyl chain can also contribute to the formation of organized assemblies through van der Waals interactions.

Application as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The presence of both a nitrogen donor atom and a π-system in the alkyne makes this compound a promising precursor for the synthesis of ligands for transition metal catalysis. While this specific molecule is not widely cited as a ligand itself, its functional groups can be readily modified to create chelating ligands for both homogeneous and heterogeneous catalytic applications. bohrium.comresearchgate.net

The tertiary amine can act as a simple monodentate ligand. More interestingly, the undecynyl chain can be functionalized to introduce additional donor atoms, leading to the formation of multidentate ligands. For example, hydroaminomethylation or other addition reactions across the alkyne could introduce phosphine, additional amine, or hydroxyl groups, creating bidentate or tridentate ligand systems. Such N,N'- or N,O-type ligands are known to form stable complexes with a variety of transition metals, including nickel, copper, and zinc, which are active catalysts in reactions like the Henry reaction. nih.gov

Furthermore, the alkyne itself can coordinate to a metal center, participating in the catalytic cycle. Ligands that can switch their coordination mode, for instance, through the reversible binding of the alkyne, can influence the reactivity and selectivity of a catalyst.

The synthesis of Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, is a common strategy for creating versatile chelating agents. researchgate.netnih.gov While this compound is a tertiary amine, it can be chemically transformed into a primary amine, which can then be used to synthesize a variety of Schiff base ligands. These ligands are known to form stable complexes with transition metals that are effective catalysts for a range of organic transformations, including amidation and hydrogenation reactions. bohrium.comresearchgate.net

Potential Ligand Architectures from this compound

| Ligand Type | Synthesis Strategy | Potential Metal Complexes |

|---|---|---|

| Monodentate | Direct coordination | Various transition metals |

| Bidentate (N,P) | Hydrophosphination of the alkyne | Rhodium, Palladium, Nickel |

| Bidentate (N,N') | Click reaction with an azido-functionalized amine | Copper, Ruthenium |

Strategies for Incorporation into Bio-Conjugation Linkers (e.g., for probes, without discussing biological outcome)

The terminal alkyne group is a highly valuable functional handle in the field of bioconjugation, primarily due to its participation in "click chemistry" reactions. nih.gov this compound, with its internal alkyne, can also be a key component in the design of linkers for attaching probes to biomolecules. The most prominent of these reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide. nih.govdergipark.org.tr

A common strategy for creating a bioconjugation linker from this compound would involve modifying the undecynyl chain to introduce a reactive group for attachment to a probe molecule (such as a fluorophore or an affinity tag). The alkyne would then be available to react with a biomolecule that has been metabolically or chemically engineered to contain an azide group.

Alternatively, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free method for bioconjugation, which is particularly advantageous for in vivo applications where the toxicity of copper is a concern. nih.gov While this compound's internal alkyne is not sufficiently strained for SPAAC, it can be chemically modified to create a strained cyclooctyne (B158145) derivative.

The linker itself, derived from this compound, would possess a relatively long and flexible hydrocarbon chain, which could provide spatial separation between the probe and the biomolecule, potentially minimizing any interference with the biomolecule's function. The tertiary amine could also influence the linker's solubility and pharmacokinetic properties.

Bioconjugation Strategies

| Strategy | Key Reaction | Linker Functionality |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of a 1,2,3-triazole | Covalent linkage of a probe to an azide-modified biomolecule. nih.govdergipark.org.tr |

Future Research Perspectives and Unexplored Avenues in N,n Diethyl N 2 Undecynyl Amine Chemistry

Emerging Synthetic Methodologies and Sustainable Production Routes

The traditional synthesis of propargylamines often relies on methods like the A3 coupling reaction, which involves an aldehyde, an amine, and a terminal alkyne, frequently catalyzed by metals. nih.govacs.orgresearchgate.net While effective, the drive towards green and sustainable chemistry necessitates the development of more environmentally benign and atom-economical alternatives. ias.ac.inrsc.org

Future research is expected to pivot towards innovative strategies that minimize waste and energy consumption. One of the most promising areas is the direct C-H activation of N-alkylamines for coupling with alkynes. nih.gov This approach, potentially promoted by cooperative Lewis acid and organocopper catalysis, would bypass the need for pre-functionalized starting materials, representing a significant step forward in synthetic efficiency. nih.gov Another avenue for exploration is the development of metal-free multicomponent reactions, which align with the principles of sustainable chemistry by avoiding heavy metal catalysts. nih.gov

Furthermore, the application of flow chemistry presents an opportunity for the scalable and safer production of N,N-diethyl-N-(2-undecynyl)amine. Continuous flow processes offer superior control over reaction parameters, leading to higher yields and purity. The potential for biocatalysis, using enzymes to construct the propargylamine (B41283) framework, also represents a frontier in sustainable synthesis, offering high selectivity under mild conditions. nih.gov The discovery of enzymes capable of catalyzing such transformations would be a landmark achievement. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Direct C-H Activation | High atom economy, reduced synthetic steps. nih.gov | Development of cooperative catalyst systems (e.g., Lewis acid/organocopper). nih.gov |

| Metal-Free Multicomponent Reactions | Avoidance of toxic heavy metals, environmentally benign. nih.gov | Design of novel organocatalysts and reaction conditions. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Reactor design optimization and integration with real-time analytics. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, renewable. nih.gov | Genome mining for novel enzymes and enzyme engineering. nih.gov |

Investigation of Unconventional Reactivity Patterns and Novel Transformations

The chemical character of this compound is defined by its internal alkyne and tertiary amine functionalities. While the individual reactivity of these groups is well-understood, their interplay can lead to novel and underexplored chemical transformations. sci-hub.seacs.org

Future investigations could focus on the unique reactivity of the internal alkyne. While terminal alkynes are more commonly used in "click chemistry," developing conditions for efficient cycloaddition reactions with the internal alkyne of this compound could open doors to complex heterocyclic systems. numberanalytics.comrsc.org Gold-catalyzed processes, for instance, have been shown to effect deep reorganizations of substrates containing internal alkynes and imines, leading to unusual cyclizations and the formation of novel scaffolds like cyclopent-2-enimines. acs.org

Another area of interest is the metal-free hydrocarbonylation of alkynes using propargylamines and water. rsc.org This type of reaction, where the propargylamine acts as a precursor for both carbonyl and proton sources, represents a novel strategy for creating functionalized 1,4-dicarbonyl compounds under mild conditions. rsc.org The exploration of such unconventional reaction pathways, where the compound's structural elements participate in unexpected ways, will be crucial for expanding its synthetic utility. nih.gov

Integration with Advanced Machine Learning and Artificial Intelligence in Chemical Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. ijset.injetir.orgnih.gov These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and even design new molecules with desired properties. springernature.comnih.govfrontiersin.org

Furthermore, the integration of AI with automated laboratory platforms could create a closed-loop system for reaction discovery and optimization. ijset.in An automated system could perform a series of reactions, with the results being fed back into an ML model that then suggests the next set of experimental conditions. This iterative process has the potential to dramatically accelerate the discovery of new reactions and applications for this compound.

| AI/ML Application Area | Specific Goal | Potential Impact |

| Reaction Outcome Prediction | Predict product structures, yields, and selectivity for novel reactions. jetir.orgeurekalert.org | Reduced number of failed experiments, faster screening of reaction conditions. |

| Retrosynthesis Planning | Generate novel and efficient synthetic routes to the target molecule and its analogues. nih.gov | Discovery of non-intuitive and more sustainable synthetic pathways. |

| De Novo Molecular Design | Design new molecules based on the this compound scaffold with specific desired properties. springernature.comfrontiersin.orgopenaccessgovernment.org | Accelerated discovery of new functional materials or analytical probes. |

| Automated Experimentation | Combine robotics with AI algorithms for autonomous reaction optimization. ijset.in | High-throughput screening and rapid identification of optimal process parameters. |

Development of Innovative Non-Biological Applications in Materials Science and Analytical Chemistry

While propargylamines have been extensively studied for their biological activity, the unique structural features of this compound make it a compelling candidate for non-biological applications, particularly in materials science and analytical chemistry. rsc.orgopenaccesspub.org

In materials science, the alkyne group serves as a versatile handle for polymerization and surface modification. numberanalytics.comnumberanalytics.com this compound could be incorporated as a monomer in polymerization reactions to create novel polymers with tailored properties. researchgate.net For example, using propargylamine as an amine source in the synthesis of benzoxazine (B1645224) resins has been shown to lower the polymerization temperature and enhance the thermal stability of the resulting thermosets. rsc.org The alkyne functionality also allows for post-synthetic modification of polymers via "click chemistry," enabling the attachment of various functional groups. numberanalytics.commcmaster.ca Furthermore, the ability of alkynes to bind to metal surfaces, such as gold nanoparticles, opens up possibilities for creating functionalized nanomaterials for a variety of applications. acs.org

In analytical chemistry, this compound can serve as a building block for the development of novel chemosensors. nih.govrsc.orgmdpi.commdpi.com The tertiary amine can act as a binding site for specific analytes, and this binding event can be transduced into a measurable signal. Reaction-based fluorescent probes, for instance, offer high sensitivity and real-time detection capabilities. iitpkd.ac.in By coupling the this compound core to a fluorophore, it may be possible to design sensors where analyte binding modulates the fluorescence output, enabling sensitive and selective detection.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N,N-Diethyl-N-(2-undecynyl)amine and how are they experimentally validated?

- Answer : The compound's molecular formula (C₁₅H₂₇N) and molecular weight (221.4 g/mol) can be derived from structural analogs like N,N-Dimethyloctylamine (C₁₀H₂₃N, MW 157.3) and N,N-Diethyl-2-aminoethanol (C₆H₁₅NO, MW 117.19) . Key properties include:

- Hydrophobicity : Predicted via logP values from structural similarity to tertiary amines with alkyl chains .

- Spectroscopic signatures : IR and ¹H NMR (e.g., triple bond absorption at ~2100 cm⁻¹ in IR; alkyne proton signals at δ 1.8–2.2 ppm in NMR) .

Experimental validation involves comparing synthesized samples with computational predictions (e.g., using tools like NIST Chemistry WebBook for reference spectra) .

Q. What are the standard synthetic routes for This compound?

- Answer : A common method involves [2+2] cycloaddition reactions of ynamines (e.g., N,N-Diethyl-N-(triphenylsilylethynyl)amine) with cyanoketenes, as described in . Steps include:

Reacting terminal alkynes with diethylamine under palladium catalysis.

Purifying via column chromatography (silica gel, hexane/ethyl acetate).

Characterizing intermediates via mass spectrometry and NMR .

Alternative routes may employ Sonogashira coupling for alkyne introduction .

Q. How is the IUPAC nomenclature applied to This compound?

- Answer : The name follows IUPAC rules for substituted amines:

- The parent chain is undecyne (11-carbon chain with a triple bond at position 2).

- Substituents: Two ethyl groups on the nitrogen atom.

- Priority is given to the longest carbon chain containing the functional group (amine) .

Advanced Research Questions

Q. How does the alkyne moiety in This compound influence its reactivity in coordination chemistry?

- Answer : The terminal alkyne can act as a π-donor ligand, forming complexes with transition metals (e.g., Mn, Co, Ni). For example, in , pyridyl-amine ligands coordinate via nitrogen and alkyne groups, stabilizing metal centers. Key factors:

- Electronic effects : The electron-rich alkyne enhances back-donation to metals.

- Steric effects : Bulky substituents (e.g., undecyl chain) may limit coordination modes .

Experimental validation involves X-ray crystallography and cyclic voltammetry .

Q. What strategies resolve contradictions in spectroscopic data during reaction optimization?

- Answer : Contradictions (e.g., unexpected byproducts in NMR) are addressed via:

- Multi-technique validation : Cross-checking IR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

- Computational modeling : Using DFT calculations to predict spectra of proposed intermediates .

For example, highlights discrepancies in [2+2] cycloadduct ratios resolved by adjusting reaction temperature and solvent polarity.

Q. What computational methods predict the stability and reactivity of This compound derivatives?

- Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess thermodynamic stability.

- Frontier Molecular Orbital (FMO) analysis : Predict sites of nucleophilic/electrophilic attack (e.g., alkyne terminus).

- Molecular dynamics simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) .

Tools like Gaussian or ORCA are recommended, with validation against experimental kinetics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.